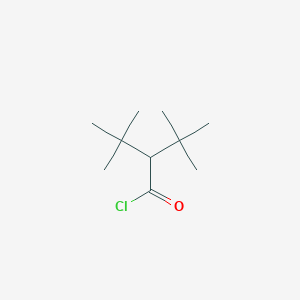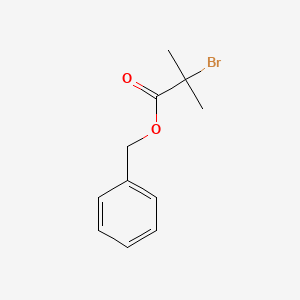
Benzyl 2-bromo-2-methylpropanoate, 95%
Übersicht
Beschreibung
Benzyl 2-bromo-2-methylpropanoate, 95% (also known as bromobenzyl methylpropanoate) is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 129-130°C and a melting point of -12°C. Bromobenzyl methylpropanoate is a highly reactive compound that has been used in the synthesis of other compounds and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Bromobenzyl methylpropanoate has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as esters and amides. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and it can be used to catalyze a variety of reactions.
Wirkmechanismus
Bromobenzyl methylpropanoate is a highly reactive compound, and its mechanism of action is based on its ability to react with other compounds. It reacts with other compounds through a process known as nucleophilic substitution. In this process, the bromobenzyl methylpropanoate acts as a nucleophile, which is an electron-rich species that can donate electrons to other molecules. This allows the bromobenzyl methylpropanoate to react with other compounds and form new compounds.
Biochemical and Physiological Effects
Bromobenzyl methylpropanoate has not been studied for its effects on humans or animals, and so its biochemical and physiological effects are not known. However, it is known that bromobenzyl methylpropanoate is highly reactive, and so it is possible that it could have an effect on the body if it were to be ingested or absorbed through the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using bromobenzyl methylpropanoate in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions, and it can be used to synthesize a wide range of compounds. However, bromobenzyl methylpropanoate is highly reactive and can be hazardous if not handled properly. It should be handled with caution, and proper safety precautions should be taken when using it in laboratory experiments.
Zukünftige Richtungen
Given the wide range of applications of bromobenzyl methylpropanoate, there are many potential future directions for research. These include further research into its use in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be done into its potential biochemical and physiological effects, as well as its potential to be used in medical applications. Finally, research could be done into the potential to use bromobenzyl methylpropanoate in industrial applications, such as in the production of plastics and other materials.
Eigenschaften
IUPAC Name |
benzyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBXEQGZMWAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-bromo-2-methylpropanoate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



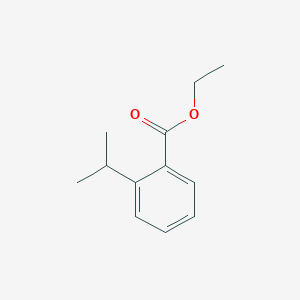
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

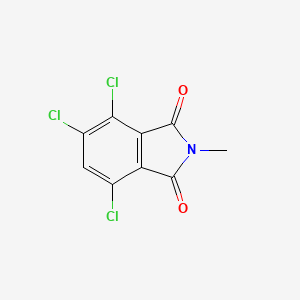


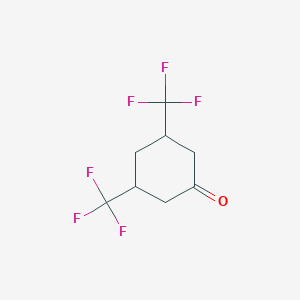
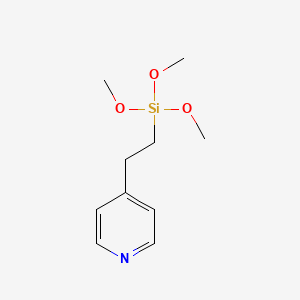
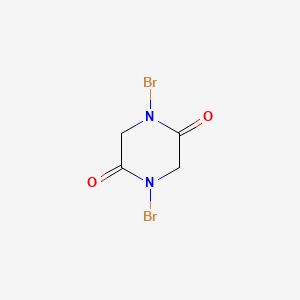
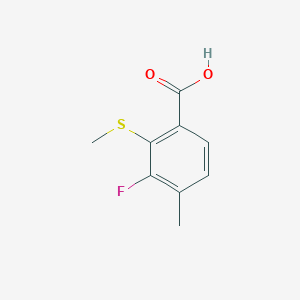
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
